While specific structural data for 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one itself is limited in the provided literature, related compounds containing the coumarin-oxadiazole system have been analyzed by X-ray crystallography [, , , ]. These studies provide insights into the planar nature of the coumarin and oxadiazole rings and their relative orientation within the molecule, as well as the potential for intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for understanding the solid-state properties of these compounds, which can influence their formulation and biological activity.
Several studies have explored the antibacterial potential of various 2-(5-substituted-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives. These investigations have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substitutions on the phenyl ring displayed enhanced activity [, , , , , ].
Research on 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones showed significant analgesic effects in animal models, even surpassing the efficacy of standard analgesic drugs [].
Various studies highlighted the promising anticonvulsant properties of several coumarin-oxadiazole derivatives, including those possessing halogen or other substituents on the phenyl ring [, , , ]. These compounds demonstrated efficacy in reducing seizure activity in animal models.
Compounds within the benzocoumarin-oxadiazole family exhibit interesting fluorescent properties [, ]. Notably, they display strong blue-green fluorescence with significant Stokes shifts, making them attractive candidates for fluorescent probes and materials applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2